ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate is a pyridazine derivative featuring a 2-fluorobenzamido substituent at position 6 and a sulfanylacetate ethyl ester at position 3 of the pyridazine core.
Properties
IUPAC Name |
ethyl 2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-8-7-12(18-19-13)17-15(21)10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQPNHAYDSESBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 2-fluorobenzoic acid and the pyridazine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Thioether Formation: The sulfanyl group can be introduced by reacting the pyridazine derivative with a suitable thiol compound under basic conditions.
Esterification: Finally, the ethyl ester group can be introduced through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The fluorobenzamido group can interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs in Agrochemicals (Sulfonylurea Herbicides)
lists sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonylurea bridge but differ in their heterocyclic cores (1,3,5-triazine) and substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison with Sulfonylurea Herbicides
Key Observations :
- Substituents : The 2-fluorobenzamido group introduces strong hydrogen-bonding capability, while the sulfanyl ethyl ester enhances lipophilicity, possibly improving membrane permeability relative to sulfonylurea herbicides .
- Functional Groups : The sulfanylacetate ester (C-S bond) is less polar than the sulfonylurea bridge (N-SO₂-N), suggesting reduced water solubility but better bioavailability .
Comparison with Sulfonate Pyridazine Derivatives
describes sulfonate pyridazine derivatives (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) ). These compounds feature sulfonate (-SO₃) groups instead of sulfanyl (-S-) linkages.
Table 2: Comparison with Sulfonate Pyridazine Analogs
Key Observations :
- Solubility : The sulfonate group in compound 7a confers high water solubility, whereas the ethyl ester in the target compound prioritizes lipid solubility, indicating divergent applications (e.g., agrochemical vs. drug design) .
- Reactivity : The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, unlike the stable sulfonate group in 7a .
Mechanistic Implications
- Enzyme Inhibition: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), critical in branched-chain amino acid synthesis. The target compound’s pyridazine core and fluorobenzamido group may target kinases or proteases, leveraging fluorine’s electronegativity for enhanced binding .
- Metabolic Stability : The ethyl ester may slow hydrolysis compared to methyl esters (common in herbicides), prolonging in vivo activity .
Biological Activity
Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a pyridazine ring, a fluorobenzamide moiety, and an ethyl acetate group, which collectively contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.0 | Cell cycle arrest (G1 phase) |
| HeLa (Cervical) | 15.0 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bacteriostatic |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to caspase activation and DNA fragmentation.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1 checkpoint, which is crucial for cancer cell proliferation.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
A recent case study involving the use of this compound in a preclinical model demonstrated promising results in reducing tumor size in xenograft models. The treatment led to a significant decrease in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
